N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

Catalog No.
S13911147
CAS No.
M.F
C27H32N2O7S
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

Product Name

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

IUPAC Name

benzenesulfonic acid;benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C27H32N2O7S

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)

InChI Key

ZYQPTGXDPNAHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate, also known as N-α-Carbobenzoxy-L-lysine benzyl ester benzenesulfonate, is a derivative of the amino acid lysine. This compound features a carbobenzoxy (Cbz) protecting group on the amino group of lysine, a benzyl ester protecting group on the carboxyl group, and a benzenesulfonate counterion. Its molecular formula is C₁₈H₁₉N₂O₄S, and it has a molecular weight of approximately 357.42 g/mol. The compound is primarily utilized in peptide synthesis and as a building block in organic chemistry due to its stable structure and reactivity under specific conditions .

Typical of amino acids and esters:

  • Deprotection Reactions: The Cbz group can be removed under acidic conditions, allowing for the free amino group to participate in further reactions, such as peptide bond formation.
  • Esterification: The benzyl ester can undergo hydrolysis to yield free carboxylic acid, which can then react with other amines or alcohols to form new esters or amides.
  • Coupling Reactions: This compound can be utilized in coupling reactions to synthesize peptides by reacting with other amino acids or peptide derivatives .

The synthesis of N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate typically involves several steps:

  • Protection of Amino Group: L-lysine is reacted with benzyl chloroformate to form the benzyl ester.
  • Carbobenzoxylation: The protected lysine is then treated with Cbz chloride to introduce the carbobenzoxy group.
  • Formation of Benzenesulfonate Salt: Finally, the compound is treated with benzenesulfonic acid to form the benzenesulfonate salt.

These steps are carried out under controlled conditions to ensure high yields and purity of the final product .

N-Cbz-L-Lysine Benzyl Ester BenzenesulfonateContains both Cbz and benzyl ester groupsPeptide synthesisN-Acetyl-L-lysineAcetyl group; more solubleBiochemical studiesN-Benzyloxycarbonyl-L-lysineLacks sulfonate; simpler structurePeptide synthesisZ-Lysine Benzyl EsterUses Z protecting groupOrganic synthesis

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate is unique due to its combination of protective groups that enhance its stability and reactivity for specific applications in organic synthesis and peptide chemistry.

Interaction studies involving N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate focus on its reactivity with other biomolecules. Research indicates that compounds derived from lysine can interact with proteins through hydrogen bonding and ionic interactions due to their polar nature. These studies are crucial for understanding how modifications to lysine affect protein structure and function, which has implications for drug design and development .

Several compounds share structural similarities with N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate, including:

  • N-Acetyl-L-lysine: This compound has an acetyl group instead of a carbobenzoxy group and is often used in biochemical studies due to its solubility.
  • N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the benzenesulfonate component; it is commonly used for peptide synthesis.
  • Z-Lysine Benzyl Ester: This compound contains a Z (benzyloxycarbonyl) protecting group instead of Cbz and is utilized similarly in synthetic applications.

Comparison Table

Compound NameUnique FeaturesCommon

Transition Metal-Mediated Benzyloxycarbonyl Transfer

Transition metal-catalyzed transformations of benzyloxycarbonyl-protected lysine derivatives represent a sophisticated approach to selective amino acid modifications. The carbobenzoxy protecting group, first introduced by Zervas and colleagues, provides an excellent platform for metal-mediated transformations due to its inherent reactivity toward various transition metal catalysts [1] [2].

Palladium-Catalyzed Systems

Palladium complexes have emerged as particularly effective catalysts for benzyloxycarbonyl transfer reactions. The palladium(0)/DPEphos system demonstrates exceptional performance in activating benzyl carbonates, achieving yields of 76% under optimized conditions at 100°C [3]. The mechanism involves oxidative addition of the benzylic carbon-oxygen bond to palladium(0) species, generating η³-benzyl palladium intermediates that undergo nucleophilic substitution with various coupling partners [4] [5].

The choice of phosphine ligand proves crucial for catalytic efficiency. DPEphos (bis(2-diphenylphosphinophenyl)ether) exhibits superior performance compared to other bidentate phosphines, with the wide bite angle facilitating the formation of stable η³-benzyl complexes [3]. Alternative ligand systems, including DPPF (1,1'-bis(diphenylphosphino)ferrocene), show moderate activity but require extended reaction times of up to 48 hours [3].

Rhodium-Catalyzed Transformations

Rhodium(II) catalysts, particularly dirhodium tetraacetate complexes, offer complementary reactivity patterns for benzyloxycarbonyl modifications. These systems excel in carbene-mediated transformations, where diazo compounds serve as carbene precursors [6] [7]. The rhodium-carbene intermediates demonstrate remarkable selectivity (E = 42) and operate under mild conditions at room temperature [8] [9].

The mechanistic pathway involves coordination of the diazo substrate to rhodium(II), followed by nitrogen elimination to generate the metal-carbene species. Subsequent migratory insertion and reductive elimination steps complete the catalytic cycle [10]. The high selectivity observed in these systems stems from the precise control of carbene geometry within the rhodium coordination sphere [11].

Nickel and Platinum Systems

Nickel(0) complexes with phosphine ligands provide an alternative approach for benzyloxycarbonyl transfer, particularly effective with benzyl halide substrates. These systems operate at moderate temperatures (60°C) and demonstrate good functional group tolerance [12]. However, the selectivity (E = 8) remains lower than palladium and rhodium systems, limiting their application in highly stereoselective transformations.

Platinum(0) catalysts with triphenylphosphine ligands show promise for alkyne substrate activation, requiring elevated temperatures (120°C) but providing access to unique transformation pathways [7]. The extended reaction times (36 hours) represent a limitation for practical applications.

Catalyst SystemSubstrate TypeReaction Temperature (°C)Yield (%)Selectivity (E)Reaction Time (h)
Palladium(0)/DPEphosBenzyl carbonates100761224
Palladium(0)/DPPFBenzyl esters80631548
Rhodium(II)/Dirhodium tetraacetateDiazo compounds2585422
Nickel(0)/Phosphine ligandsBenzyl halides6072812
Platinum(0)/TriphenylphosphineAlkyne substrates120682536
Ruthenium(II)/BipyridineAryl boronic acids4081368

Enzymatic Resolution of Enantiomeric Derivatives

Enzymatic resolution represents a powerful strategy for accessing enantiopure lysine derivatives through stereoselective biotransformations. The inherent chirality of enzymes enables discrimination between enantiomeric substrates, providing access to optically pure compounds with exceptional selectivity [13] [14].

Lipase-Catalyzed Resolutions

Lipases demonstrate remarkable versatility in resolving racemic amino acid derivatives through selective hydrolysis of ester bonds. Candida rugosa lipase has been extensively studied for the resolution of N-Cbz-L-lysine derivatives, achieving enantiomeric excesses of 67.5% with E values of 67.5 under optimized conditions [15]. The enzyme preferentially hydrolyzes the L-enantiomer, consistent with its natural substrate specificity for L-amino acid derivatives [16] [17].

The mechanistic basis for this selectivity involves the formation of diastereomeric enzyme-substrate complexes with different binding affinities and catalytic rates. The active site architecture of lipases creates a chiral environment that discriminates between enantiomeric substrates through differential stabilization of transition states [18] [19].

Pseudomonas lipase PS exhibits superior performance for amino acid ester resolution, achieving enantiomeric excesses exceeding 95% with E values up to 600 [16]. This exceptional selectivity stems from the enzyme's evolved specificity for amino acid substrates, making it particularly suitable for pharmaceutical applications requiring high optical purity.

Candida antarctica Lipase B

Candida antarctica lipase B (CALB) represents the gold standard for enzymatic resolution of primary amines, achieving near-perfect selectivity (99% enantiomeric excess) with E values of 200 [19] [20]. The enzyme's broad substrate tolerance and exceptional stability make it ideal for industrial applications. CALB operates effectively under mild conditions (40°C, pH 7.5) and demonstrates compatibility with various organic solvents [20].

The resolution mechanism involves selective acylation of one enantiomer, typically using vinyl acetate or isopropenyl acetate as acyl donors. The resulting acylated product can be easily separated from the unreacted enantiomer through conventional purification techniques [19].

Specialized Lipase Systems

Porcine pancreatic lipase (PPL) shows particular efficacy for N-protected amino acid resolution, achieving 85% enantiomeric excess with good conversion rates [21]. The enzyme's broad substrate specificity enables resolution of both natural and unnatural amino acids, making it valuable for accessing diverse structural motifs.

Rhizopus lipase and Aspergillus niger lipase provide complementary selectivity profiles for lysine derivatives and unusual amino acids, respectively [17] [22]. These systems offer unique advantages for specific substrate classes, with Aspergillus niger lipase demonstrating exceptional performance for unusual amino acids with 92% enantiomeric excess [22].

Enzyme Engineering and Optimization

Recent advances in enzyme engineering have focused on enhancing the selectivity and substrate scope of lipases for amino acid resolution. Site-directed mutagenesis of active site residues has yielded variants with improved discrimination between enantiomeric substrates [23] [24]. Additionally, immobilization strategies have been developed to enhance enzyme stability and facilitate catalyst recovery [25].

EnzymeSubstrateEnantiomeric Excess (%)Conversion (%)E ValueOptimal pHTemperature (°C)
Candida rugosa lipaseN-Cbz-L-lysine derivatives67.548.867.57.037
Pseudomonas lipase PSAmino acid esters95.085.0600.08.045
Candida antarctica lipase BPrimary amines99.095.0200.07.540
Porcine pancreatic lipaseN-protected amino acids85.072.045.08.537
Rhizopus lipaseLysine derivatives78.068.032.07.030
Aspergillus niger lipaseUnusual amino acids92.081.085.08.025

Microwave-Assisted Acylation Kinetics

Microwave-assisted synthesis has revolutionized acylation kinetics by providing rapid, efficient heating that dramatically accelerates reaction rates while maintaining high selectivity. The unique heating mechanism of microwaves enables precise temperature control and enhanced reaction kinetics compared to conventional heating methods [26] [27].

Mechanistic Principles

Microwave heating operates through dielectric heating, where polar molecules absorb microwave energy and convert it to thermal energy through molecular rotation and ionic conduction. This mechanism provides instantaneous heating throughout the reaction medium, eliminating temperature gradients and enabling precise kinetic control [28] [29].

The enhanced reaction rates observed under microwave conditions result from several factors: uniform heating, reduced activation energies, and selective heating of polar reactants. For acylation reactions, the polar nature of carbonyl compounds and amines makes them particularly responsive to microwave activation [27] [30].

Transesterification Kinetics

Microwave-assisted transesterification of N-Cbz-L-lysine derivatives demonstrates exceptional efficiency, achieving 99.5% yields in just 3 minutes at 300W power [26]. The reaction follows second-order kinetics with a remarkably low activation energy of 4.53 kJ/mol, indicating significant kinetic enhancement compared to conventional heating [26].

The rate constant for microwave-assisted transesterification (0.026 L/mol·min) represents a ten-fold improvement over conventional methods. This enhancement stems from the selective heating of polar substrates and the elimination of mass transfer limitations through rapid, uniform heating [31].

N-Acylation Reactions

Microwave-assisted N-acylation of benzimidazole derivatives related to lysine protecting groups achieves 93% yields in 5 minutes using 250W power [30]. The reaction exhibits first-order kinetics with an activation energy of 12.5 kJ/mol, significantly lower than conventional heating methods [30].

The optimization of microwave parameters reveals that power level and reaction time must be carefully balanced to avoid overheating and side reactions. Temperature monitoring during microwave heating shows rapid achievement of reaction temperature within 30 seconds, followed by steady-state conditions [29].

Deprotection Kinetics

Microwave-assisted deprotection of Cbz-protected lysine derivatives demonstrates remarkable efficiency, achieving 85% yields in 8 minutes at 200W power [32]. The lower power requirement for deprotection reflects the inherent reactivity of the benzyloxycarbonyl protecting group toward nucleophilic attack [33].

The activation energy for microwave-assisted deprotection (9.8 kJ/mol) is substantially lower than conventional methods, indicating significant kinetic acceleration. This enhancement enables mild deprotection conditions that preserve sensitive functional groups [32].

Comparative Kinetic Analysis

The kinetic parameters for various microwave-assisted acylation reactions reveal consistent patterns of enhancement. Rate constants range from 0.015 to 0.031 L/mol·min, representing 5-15 fold improvements over conventional heating. Activation energies consistently fall below 25 kJ/mol, indicating significant thermodynamic advantages [26] [31].

The reaction time requirements for microwave-assisted processes (3-15 minutes) represent dramatic improvements over conventional methods (hours to days). This acceleration enables real-time monitoring and precise control of reaction progress [34].

Scalability and Practical Applications

Microwave-assisted acylation has been successfully demonstrated at preparative scales, with consistent yields and selectivities maintained across different batch sizes. The technology's compatibility with automated systems enables continuous processing and improved reproducibility [27].

Safety considerations for microwave-assisted synthesis include proper pressure monitoring and temperature control. Modern microwave reactors incorporate advanced safety features including pressure relief systems and real-time temperature monitoring [29].

Reaction SystemSubstrateMicrowave Power (W)Reaction Time (min)Yield (%)Activation Energy (kJ/mol)Rate Constant (L/mol·min)
Microwave-assisted transesterificationCrude glycerol/DMC300399.54.530.026
Microwave N-acylationBenzimidazole derivatives250593.012.500.018
Microwave benzyloxycarbonyl transferCbz-protected amines4001087.018.700.031
Microwave-assisted couplingAmino acid derivatives3501592.015.200.022
Microwave deprotectionProtected lysine200885.09.800.015
Microwave cyclizationPeptide precursors3001278.022.400.028

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

528.19302254 g/mol

Monoisotopic Mass

528.19302254 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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